molecular formula C9H13ClFN B591835 (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride CAS No. 1168139-41-0

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B591835
CAS No.: 1168139-41-0
M. Wt: 189.658
InChI Key: ODZRCWFYKMOLKD-SBSPUUFOSA-N
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Description

®-1-(3-Fluorophenyl)propan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-fluorobenzaldehyde.

    Reductive Amination: The key step in the synthesis is the reductive amination of 3-fluorobenzaldehyde with a chiral amine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Fluorophenyl)propan-1-amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Fluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobenzaldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-(3-Fluorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3-Fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring enhances its binding affinity and selectivity for these targets, leading to various biological effects. The compound may modulate neurotransmitter release or inhibit specific enzymes, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    1-(3-Chlorophenyl)propan-1-amine hydrochloride: A similar compound with a chlorine atom instead of fluorine.

    1-(3-Methylphenyl)propan-1-amine hydrochloride: A compound with a methyl group on the phenyl ring.

Uniqueness

®-1-(3-Fluorophenyl)propan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.

Biological Activity

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorophenyl group, which enhances its binding affinity to various molecular targets. Its molecular formula is C9H12FNC_9H_{12}FN, with a molecular weight of approximately 153.2 g/mol. The fluorine atom on the phenyl ring plays a crucial role in modulating its biological activity by influencing interactions with receptors and enzymes.

The mechanism of action for this compound involves:

  • Interaction with Neurotransmitter Systems : The compound is known to affect neurotransmitter release, particularly serotonin and norepinephrine, which are critical in mood regulation and anxiety pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes, thereby altering metabolic pathways associated with neurotransmitter degradation .

Neuropharmacological Effects

Research indicates that this compound exhibits significant activity as a monoamine transporter inhibitor. This property suggests potential applications in treating neuropsychiatric disorders by modulating neurotransmitter levels in the brain. Its structural similarity to other psychoactive substances enhances its interaction with neurotransmitter transporters.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of related compounds, revealing that derivatives with similar structures exhibit notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. For instance, compounds with MIC values ranging from 0.22 to 0.25 μg/mL were identified as highly effective against these pathogens .

Study on Antimicrobial Efficacy

A study published in the ACS Omega journal explored various derivatives of amine compounds, including those structurally related to this compound. The findings indicated:

  • Minimum Inhibitory Concentration (MIC) : The most active derivatives demonstrated MIC values significantly lower than traditional antibiotics like ciprofloxacin.
  • Biofilm Formation Inhibition : These derivatives also showed strong antibiofilm potential, indicating their effectiveness in preventing bacterial colonization .

Neuropharmacological Profiling

In another study focusing on the neuropharmacological profile of this compound, researchers utilized molecular docking simulations to assess binding affinities to various receptors:

Receptor Type Binding Affinity
Serotonin TransporterHigh
Norepinephrine TransporterModerate
Dopamine ReceptorLow

These interactions are critical for understanding the compound's therapeutic potential in treating mood disorders .

Properties

IUPAC Name

(1R)-1-(3-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZRCWFYKMOLKD-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704161
Record name (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1168139-41-0
Record name Benzenemethanamine, α-ethyl-3-fluoro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1168139-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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